REACTION_SMILES
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[BH4-:18].[CH3:21][CH2:22][OH:23].[Cl:1][c:2]1[cH:3][c:4]([CH:5]=[O:6])[cH:7][c:8]([O:14][CH2:15][C:16]#[CH:17])[c:9]1[O:10][CH2:11][C:12]#[CH:13].[ClH:20].[Na+:19]>>[Cl:1][c:2]1[cH:3][c:4]([CH2:5][OH:6])[cH:7][c:8]([O:14][CH2:15][C:16]#[CH:17])[c:9]1[O:10][CH2:11][C:12]#[CH:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH4-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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C#CCOc1cc(C=O)cc(Cl)c1OCC#C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C#CCOc1cc(C=O)cc(Cl)c1OCC#C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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C#CCOc1cc(CO)cc(Cl)c1OCC#C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |